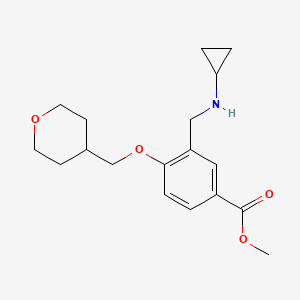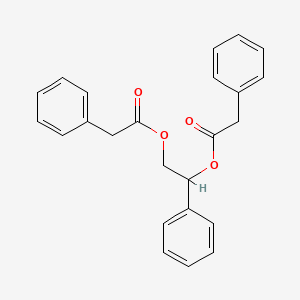![molecular formula C23H26N2O4 B12071423 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The spiro[indoline-3,4’-piperidine] core is a common motif in many bioactive molecules, making this compound a subject of interest in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Indoline Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline structure.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a suitable piperidine precursor. This step often requires the use of strong bases or catalysts to facilitate the formation of the spirocyclic ring.
Functional Group Modifications: Introduction of the benzyl and ethyl groups is typically done through alkylation reactions using benzyl halides and ethyl halides, respectively. These reactions are usually carried out in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms or other leaving groups with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or DMSO for nucleophilic substitutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system.
Comparaison Avec Des Composés Similaires
Spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate: Lacks the benzyl and ethyl groups but shares the core structure.
1’-Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar but with fewer carboxylate groups.
Uniqueness: 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both benzyl and ethyl groups, along with two carboxylate functionalities, provides a versatile scaffold for further functionalization and exploration in various research fields.
This detailed overview provides a comprehensive understanding of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate, highlighting its synthesis, reactions, applications, and unique features
Propriétés
Formule moléculaire |
C23H26N2O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-O'-benzyl 6-O-ethyl spiro[1,2-dihydroindole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-2-28-21(26)18-8-9-19-20(14-18)24-16-23(19)10-12-25(13-11-23)22(27)29-15-17-6-4-3-5-7-17/h3-9,14,24H,2,10-13,15-16H2,1H3 |
Clé InChI |
BONDVXGYZXUHGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)

![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)






![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)



